molecular formula C9H9BrN2O3 B2524680 Methyl 6-acetamido-3-bromopicolinate CAS No. 178876-85-2

Methyl 6-acetamido-3-bromopicolinate

Cat. No.: B2524680
CAS No.: 178876-85-2
M. Wt: 273.086
InChI Key: JMJWQHXXOYHKPM-UHFFFAOYSA-N
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Description

Methyl 6-acetamido-3-bromopicolinate: is a chemical compound with the molecular formula C9H9BrN2O3 and a molecular weight of 273.08 g/mol . It is a derivative of picolinic acid, which is itself a derivative of pyridine. This compound is known for its unique structure, which includes a bromine atom and an acetamido group attached to a picolinic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-acetamido-3-bromopicolinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 6-amino-2-picolinate followed by acetylation. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, and they may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 6-acetamido-3-bromopicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

  • Methyl 6-amino-3-bromopicolinate
  • Methyl 6-hydroxy-3-bromopicolinate
  • Methyl 6-chloro-3-bromopicolinate

Comparison: Methyl 6-acetamido-3-bromopicolinate is unique due to the presence of both an acetamido group and a bromine atom. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to its analogs, it may offer different reactivity profiles and applications in various fields .

Properties

IUPAC Name

methyl 6-acetamido-3-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWQHXXOYHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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